Antimalarial Activity of Pancixanthone A Relative to 21 Other Xanthones Against Chloroquine-Resistant Plasmodium falciparum
Pancixanthone A exhibits an IC50 of 1.6 μg/mL against chloroquine-resistant strains of Plasmodium falciparum [1]. Within the same study, the most potent xanthones—demethylcalabaxanthone, calothwaitesixanthone, and 6-deoxy-γ-mangostin—demonstrated IC50 values of approximately 1.0 μg/mL, representing a 1.6-fold higher potency relative to Pancixanthone A [1]. Notably, Pancixanthone A (IC50 1.6 μg/mL) is approximately 4.5-fold more potent than caloxanthone C (IC50 ~7.2 μg/mL) and approximately 5.7-fold more potent than isocudraniaxanthone B (IC50 ~9.1 μg/mL), both evaluated in the same experimental series [1].
| Evidence Dimension | In vitro antiplasmodial potency (IC50) |
|---|---|
| Target Compound Data | 1.6 μg/mL (Pancixanthone A) |
| Comparator Or Baseline | Demethylcalabaxanthone (~1.0 μg/mL); Caloxanthone C (~7.2 μg/mL); Isocudraniaxanthone B (~9.1 μg/mL); Chloroquine (positive control, 0.1-0.2 μg/mL) |
| Quantified Difference | Pancixanthone A is 1.6-fold less potent than the most active xanthones; 4.5-fold more potent than caloxanthone C; 5.7-fold more potent than isocudraniaxanthone B |
| Conditions | Chloroquine-resistant Plasmodium falciparum strains; in vitro culture; spectrophotometric assay with parasite lactate dehydrogenase detection |
Why This Matters
This quantitative positioning within a 22-compound series enables informed selection of Pancixanthone A for antimalarial screening cascades where moderate potency combined with distinct structural features is desired for SAR expansion or combination studies.
- [1] Hay AE, Hélesbeux JJ, Duval O, et al. Antimalarial xanthones from Calophyllum caledonicum and Garcinia vieillardii. Life Sci. 2004;75(25):3077-3085. View Source
